

# Technical Guide: Spectral and Synthetic Profile of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine |
| Cat. No.:      | B128980                                     |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data currently available for **1-Boc-4-(4-methoxycarbonylphenyl)piperazine**, a key intermediate in pharmaceutical research and development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a combination of data from commercial suppliers, predicted values from reputable databases, and experimental data for closely related analogs to provide a robust analytical profile.

## Chemical Identity and Physical Properties

| Property          | Value  | Reference           |
|-------------------|--|---------------------|
| Chemical Name     | tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate |                     |
| Synonym           | Methyl 4-(Boc-piperazin-1-yl)-benzoate                           |                     |
| CAS Number        | 158985-36-5  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>    | <a href="#">[1]</a> |
| Molecular Weight  | 320.38 g/mol   | <a href="#">[1]</a> |
| Melting Point     | 166-170 °C   |                     |
| Appearance        | Solid  |                     |

## Spectral Data

Direct experimental spectral data for **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** is not widely available in the public domain. The following sections provide predicted data and experimental data from a closely related analog to guide analytical characterization.

## Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are provided below. This data is valuable for the initial identification of the compound in mass spectrometry analyses.

| Adduct                              | Predicted m/z |
|-------------------------------------|---------------|
| [M+H] <sup>+</sup>                  | 321.18088     |
| [M+Na] <sup>+</sup>                 | 343.16282     |
| [M-H] <sup>-</sup>                  | 319.16632     |
| [M+NH <sub>4</sub> ] <sup>+</sup>   | 338.20742     |
| [M+K] <sup>+</sup>                  | 359.13676     |
| [M+H-H <sub>2</sub> O] <sup>+</sup> | 303.17086     |
| [M+HCOO] <sup>-</sup>               | 365.17180     |
| [M] <sup>+</sup>                    | 320.17305     |
| [M] <sup>-</sup>                    | 320.17415     |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for the target compound are not publicly available. However, the <sup>1</sup>H NMR data for the structurally similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine, provides valuable insight into the expected chemical shifts for the piperazine and Boc moieties.[\[2\]](#)

<sup>1</sup>H NMR Data for 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine (CDCl<sub>3</sub>):[\[2\]](#)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment<br>(Tentative)               |
|------------------------------------|--------------|-------------|---|
| 1.48                               | s            | 9H          | -C(CH <sub>3</sub> ) <sub>3</sub> (Boc) |
| 2.99                               | m            | 4H          | 2 x piperazinyl CH <sub>2</sub>         |
| 3.58                               | m            | 4H          | 2 x piperazinyl CH <sub>2</sub>         |
| 5.18                               | br s         | 1H          | ArOH                                    |
| 6.77                               | m            | 2H          | ArH                                     |
| 6.85                               | m            | 2H          | ArH                                     |

Expected  $^1\text{H}$  NMR Resonances for **1-Boc-4-(4-methoxycarbonylphenyl)piperazine**:

Based on the analog data, the following resonances can be anticipated:

- ~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
- ~3.0-3.7 ppm (multiplets, 8H): Protons of the four methylene groups of the piperazine ring.
- ~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group.
- ~6.8-8.0 ppm (doublets, 4H): Aromatic protons of the para-substituted phenyl ring.

$^{13}\text{C}$  NMR Spectroscopy:

Predicted  $^{13}\text{C}$  NMR data is not available. Based on the structure, one would expect to see distinct signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the piperazine ring, and the aromatic carbons.

## Infrared (IR) Spectroscopy

Experimental FT-IR data for the target compound is not publicly available. Key characteristic absorption bands can be predicted based on its functional groups:

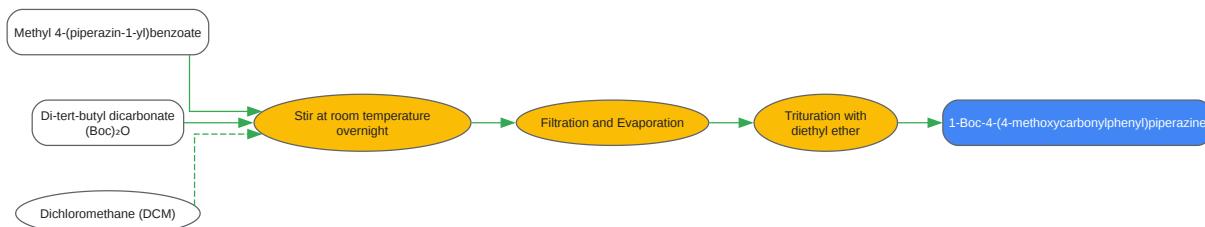
- ~2975  $\text{cm}^{-1}$ : C-H stretching of the Boc group.
- ~1720-1700  $\text{cm}^{-1}$ : C=O stretching of the methyl ester.
- ~1690  $\text{cm}^{-1}$ : C=O stretching of the carbamate (Boc group).
- ~1600, 1510  $\text{cm}^{-1}$ : C=C stretching of the aromatic ring.
- ~1240, 1160  $\text{cm}^{-1}$ : C-O stretching of the ester and carbamate groups.

## Synthesis Protocol

A detailed experimental protocol for the synthesis of **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** is not explicitly published. However, a reliable synthetic route can be derived from standard procedures for the N-Boc protection of substituted

piperazines. The following protocol is based on the synthesis of a similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.[2]

Reaction Scheme:



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Figure 1: Proposed synthetic workflow for **1-Boc-4-(4-methoxycarbonylphenyl)piperazine**.

Materials:

- Methyl 4-(piperazin-1-yl)benzoate
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Dichloromethane (DCM), anhydrous
- Diethyl ether

Procedure:

- To a suspension of methyl 4-(piperazin-1-yl)benzoate (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05-1.1 equivalents).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter the reaction mixture if any solids are present.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Triturate the crude residue with diethyl ether to induce precipitation of the pure product.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** as a solid.

## Experimental Methodologies

The following are general experimental protocols for obtaining the spectral data discussed in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Collect the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

## Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a synthesized chemical compound like **1-Boc-4-(4-methoxycarbonylphenyl)piperazine**.

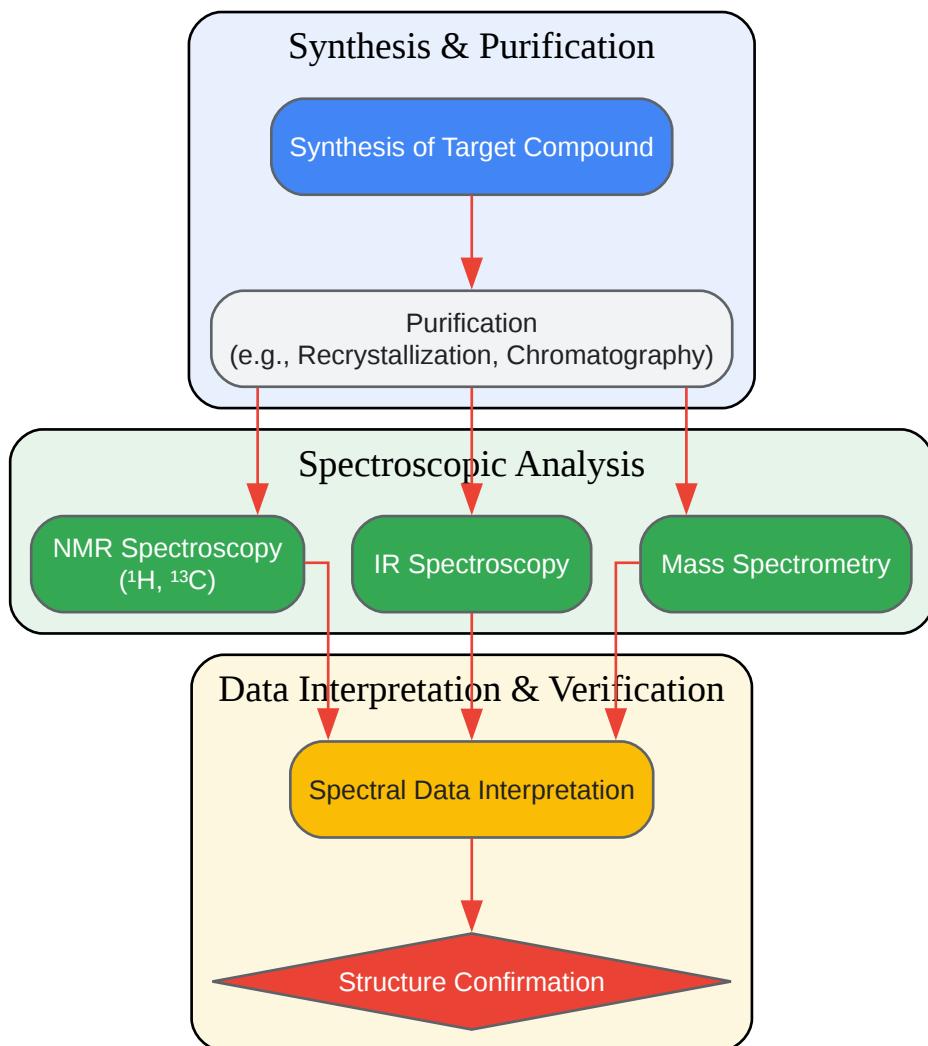
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Figure 2: Logical workflow for the characterization of a synthesized compound.

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## References

- 1. 158985-36-5|tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]
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